molecular formula C16H19NO5 B1376459 1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate CAS No. 796870-15-0

1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate

Cat. No.: B1376459
CAS No.: 796870-15-0
M. Wt: 305.32 g/mol
InChI Key: FKYRBBCAGIGTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a hydroxy group attached to an indole ring system. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate involves several steps:

    Starting Materials: The synthesis typically begins with commercially available indole derivatives.

    Functional Group Introduction: The tert-butyl and ethyl groups are introduced through alkylation reactions. The hydroxy group is introduced via hydroxylation reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of bases, acids, and catalysts to facilitate the desired transformations.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the pure compound.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl and ethyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

    Esterification: The carboxylate groups can react with alcohols to form esters in the presence of acid catalysts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes involving indole derivatives.

    Industry: The compound can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate can be compared with other indole derivatives such as:

    1-tert-butyl 2-methyl 5-hydroxy-1H-indole-1,2-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.

    1-tert-butyl 2-ethyl 5-methoxy-1H-indole-1,2-dicarboxylate: Similar structure but with a methoxy group instead of a hydroxy group.

    1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxamide: Similar structure but with an amide group instead of a carboxylate group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 5-hydroxyindole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-5-21-14(19)13-9-10-8-11(18)6-7-12(10)17(13)15(20)22-16(2,3)4/h6-9,18H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYRBBCAGIGTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate
Reactant of Route 2
1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate
Reactant of Route 3
1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate
Reactant of Route 4
1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate
Reactant of Route 5
1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate
Reactant of Route 6
1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.